molecular formula C20H19N3O2 B2799779 6-苄基-4-(对甲苯基)-3,4,6,7-四氢-1H-吡咯并[3,4-d]嘧啶-2,5-二酮 CAS No. 872102-97-1

6-苄基-4-(对甲苯基)-3,4,6,7-四氢-1H-吡咯并[3,4-d]嘧啶-2,5-二酮

货号: B2799779
CAS 编号: 872102-97-1
分子量: 333.391
InChI 键: ZSSSJOREUDLAMG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to the class of pyrimidines, which are six-membered heterocyclic organic compounds containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their derivatives have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant and antimalarial etc.


Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms . The specific substitutions at various positions in the ring can greatly influence the properties and reactivity of the molecule.


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions, including condensation reactions, and can act as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidines can vary greatly depending on their specific structure. For example, pyrimidines are generally much weaker bases than pyridine and are soluble in water .

科学研究应用

合成与结构分析

  1. 多核杂环体系的合成: 6-官能化 1,3-二甲基-1H-吡咯并[3,4-d]嘧啶-2,4(3H,6H)-二酮中的分子内亲电取代用于合成各种多核杂环体系,证明了该化合物在创建复杂分子结构中的效用 (E. B. Tsupak & M. Shevchenko, 2006).

  2. 转化为抗血栓化合物: 从相关的烯胺合成了一种具有良好脑和周围作用的新型抗血栓化合物的代表,展示了此类化合物的治疗潜力 (H. Furrer, R. Wágner, & H. Fehlhaber, 1994).

  3. 基于异构吡唑并[3,4-d]嘧啶的分子: 观察到由于异构吡唑并[3,4-d]嘧啶基分子的交换取代而导致的二聚化的消失,突出了结构变化对分子性质的重要性 (K. Avasthi et al., 2002).

  4. 与 1,3-二酮的反应: 6-氨基-1,3-二甲基吡咯并[3,4-d]嘧啶-2,4-二酮与 1,3-二酮的反应导致形成嘧啶并[4',5':3,4]吡咯并[1,2-b]哒嗪衍生物,表明在初始状态下吡咯环非常富含 π 电子,特别是在位置 7 (E. B. Tsupak et al., 2003).

潜在的药用应用

  1. 人中性粒细胞弹性蛋白酶抑制剂: 新型特异性取代的 3,4,6,7-四氢-1H-吡咯并[3,4-d]嘧啶-2,5-二酮被认为是人中性粒细胞弹性蛋白酶的抑制剂,用于治疗涉及 HNE 活性的疾病,表明它们在治疗应用中的潜力 (2009, Expert Opinion on Therapeutic Patents).

  2. 抗肿瘤活性: 与指定化学物质结构密切相关的化合物对人肺腺癌细胞系 A549 和人胃癌细胞系 MKN45 的增殖表现出显着的抑制作用,显示出有希望的抗癌活性 (Jin Liu et al., 2020).

作用机制

Target of Action

Similar compounds have been found to inhibit cdk2 , a protein kinase involved in cell cycle regulation

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets by binding to the active site and inhibiting the enzyme’s activity . This can lead to changes in the cell cycle and potentially halt the proliferation of cells .

Biochemical Pathways

The compound likely affects the cell cycle regulation pathway due to its potential inhibition of CDK2 . This can lead to downstream effects such as cell cycle arrest and apoptosis.

Pharmacokinetics

The lipophilicity of similar compounds allows them to easily diffuse into cells , which could impact the compound’s bioavailability

Result of Action

The result of the compound’s action could potentially be cell cycle arrest and apoptosis, given its potential inhibition of CDK2 . This could make the compound useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets. The compound’s lipophilicity may also influence its distribution within the body and its ability to cross biological barriers .

未来方向

Given the wide range of biological activities demonstrated by pyrimidines, there is significant potential for future research in this area. This could include the synthesis and study of new pyrimidine derivatives, as well as further investigation into their mechanisms of action and potential therapeutic applications .

属性

IUPAC Name

6-benzyl-4-(4-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-13-7-9-15(10-8-13)18-17-16(21-20(25)22-18)12-23(19(17)24)11-14-5-3-2-4-6-14/h2-10,18H,11-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSSJOREUDLAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=CC=C4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。